molecular formula C5H7NO3 B6266237 propan-2-yl N-carbonylcarbamate CAS No. 2649035-25-4

propan-2-yl N-carbonylcarbamate

Cat. No.: B6266237
CAS No.: 2649035-25-4
M. Wt: 129.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl N-carbonylcarbamate is a carbamate derivative characterized by an isopropyl (propan-2-yl) group attached to the oxygen atom of the carbamate functional group (-O-C(=O)-N-). Carbamates are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity.

Properties

CAS No.

2649035-25-4

Molecular Formula

C5H7NO3

Molecular Weight

129.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl N-carbonylcarbamate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with phosgene (COCl_2) to form isopropyl carbamate, which is then treated with urea to yield this compound. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as metal oxides, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-carbonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl N-carbonylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl N-carbonylcarbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft. This action can enhance neurotransmission in certain neurological conditions .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical properties of propan-2-yl N-carbonylcarbamate analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (Da) LogP Key Functional Groups
Propan-2-yl N-prop-2-ynylcarbamate N/A C₇H₁₁NO₂ 141.17 0.75 Propargyl (C≡C), isopropyl
Prop-2-en-1-yl N-phenylcarbamate 18992-89-7 C₁₀H₁₁NO₂ 177.20 N/A Allyl (C=C), phenyl
Propan-2-yl N-methyl-N-(propan-2-yloxycarbonylamino)carbamate 115859-49-9 C₉H₁₈N₂O₄ 218.25 N/A Isopropyl, methyl, carbonylamino
(3-Propan-2-ylphenyl) N-(hydroxymethyl)carbamate 19189-04-9 C₁₁H₁₅NO₃ 209.25 N/A Aromatic ring, hydroxymethyl

Key Observations :

  • Propan-2-yl N-prop-2-ynylcarbamate () has the lowest molecular weight (141.17 Da) and a moderate LogP of 0.75, suggesting moderate hydrophobicity. Its propargyl group may confer reactivity in click chemistry applications.
  • Prop-2-en-1-yl N-phenylcarbamate () features a phenyl group, enhancing aromatic interactions, and is noted for its versatility in pharmaceutical and agrochemical research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.